N-acetyl-L-methionine

Description

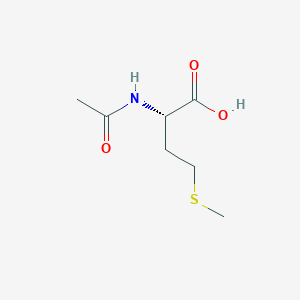

Structure

2D Structure

Propriétés

IUPAC Name |

(2S)-2-acetamido-4-methylsulfanylbutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO3S/c1-5(9)8-6(7(10)11)3-4-12-2/h6H,3-4H2,1-2H3,(H,8,9)(H,10,11)/t6-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XUYPXLNMDZIRQH-LURJTMIESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC(CCSC)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@@H](CCSC)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00883214 | |

| Record name | L-Methionine, N-acetyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00883214 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | N-Acetyl-L-methionine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0011745 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

307mg/mL at 25 °C | |

| Record name | N-Acetylmethionine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01646 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | N-Acetyl-L-methionine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0011745 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

65-82-7 | |

| Record name | N-Acetyl-L-methionine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=65-82-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Acetylmethionine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000065827 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Acetylmethionine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01646 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | L-Methionine, N-acetyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | L-Methionine, N-acetyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00883214 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-acetyl-L-methionine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.561 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N-ACETYLMETHIONINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9J12WX5B6A | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | N-Acetyl-L-methionine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0011745 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

105.5 °C | |

| Record name | N-Acetylmethionine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01646 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | N-Acetyl-L-methionine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0011745 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Ii. Metabolic Pathways and Enzymatic Intermediates of N Acetyl L Methionine

Biosynthesis of N-Acetyl-L-methionine

The formation of this compound in biological systems can occur through two primary pathways: the direct acetylation of free L-methionine and the breakdown of N-terminally acetylated proteins.

The direct enzymatic synthesis of this compound is catalyzed by the enzyme Methionine N-Acetyltransferase (EC 2.3.1.66). hmdb.ca This enzyme facilitates the transfer of an acetyl group from a donor molecule, typically Acetyl-CoA, to the amino group of L-methionine. This reaction is a key pathway for the de novo synthesis of this compound. hmdb.ca

The biosynthesis of this compound involves the convergence of two common metabolites: L-methionine and Acetyl-CoA. hmdb.ca L-methionine, an essential sulfur-containing amino acid, is primarily obtained from dietary proteins. wikipedia.org Acetyl-CoA is a central molecule in metabolism, derived from the breakdown of carbohydrates, fatty acids, and some amino acids. The reaction catalyzed by Methionine N-Acetyltransferase brings these two molecules together to form this compound and Coenzyme A (CoA).

Table 1: Key Molecules in the Biosynthesis of this compound

| Molecule | Role |

| L-Methionine | The amino acid substrate that is acetylated. |

| Acetyl-CoA | The donor of the acetyl group. |

| Methionine N-Acetyltransferase | The enzyme that catalyzes the reaction. |

| This compound | The product of the acetylation reaction. |

| Coenzyme A (CoA) | A product released during the reaction. |

An alternative route for the generation of this compound involves the synthesis and subsequent degradation of proteins that have been acetylated at their N-terminus.

N-terminal acetylation is a widespread and highly conserved protein modification in eukaryotes, affecting a large percentage of proteins. hmdb.ca This process is carried out by a family of enzymes known as N-Acetyltransferases (NATs). wikipedia.org These enzymes transfer an acetyl group from Acetyl-CoA to the alpha-amino group of the N-terminal amino acid of a nascent polypeptide chain, often as it is being synthesized on the ribosome (co-translationally). wikipedia.org

Several types of NATs exist, each with specific substrate preferences for the N-terminal amino acid. hmdb.ca For instance, NatB and NatC are known to acetylate N-terminal methionine residues, with the specificity further influenced by the identity of the second amino acid in the protein sequence. hmdb.ca NatE (also known as NAA50) also targets N-terminal L-methionine residues attached to a variety of other amino acids. qmul.ac.uk This modification can play a role in protein stability, localization, and protection from degradation. hmdb.cawikipedia.org

When N-terminally acetylated proteins are broken down (catabolized), specialized enzymes come into play to release the modified amino acids. N-Acylpeptide Hydrolase (also known as acylpeptide hydrolase or APH) is a key enzyme in this process. hmdb.canih.gov This enzyme cleaves the N-terminally acetylated amino acid, such as this compound, from the rest of the peptide fragments generated during protein degradation. hmdb.caoup.com The released N-acetylated amino acid can then enter cellular metabolic pools.

N-terminal Acetylation of Proteins and Subsequent Hydrolase Action

N-Acetyltransferases (NATs) in Eukaryotic Protein Acetylation

Catabolism and Deacetylation of this compound

The primary catabolic fate of this compound is its deacetylation to yield L-methionine and acetate (B1210297). This reaction is catalyzed by the enzyme Acylase I (also known as aminoacylase (B1246476) I). dss.go.th Acylase I is a cytosolic enzyme that exhibits high specificity for the L-isomer of N-acetylated amino acids. dss.go.thresearchgate.net

The L-methionine released from this reaction can then be utilized by the cell for various essential functions, including:

Protein synthesis. nih.gov

Conversion to S-adenosylmethionine (SAM), a universal methyl donor for numerous biochemical reactions.

Participation in other metabolic pathways. wikipedia.org

The acetate produced can be activated to Acetyl-CoA and enter central metabolic pathways such as the citric acid cycle for energy production. The deacetylation of this compound is a crucial step for its biological utilization, effectively making it a prodrug or a readily available source of L-methionine. usu.edu

Table 2: Enzymes and Products in this compound Catabolism

| Enzyme | Substrate | Products |

| Acylase I | This compound | L-Methionine, Acetate |

Role of Aminoacylase-1 (ACY1) in Methionine and Acetate Production

This compound is primarily metabolized through the action of the enzyme Aminoacylase-1 (ACY1). uobaghdad.edu.iqtaylorandfrancis.com ACY1 is a cytosolic, zinc-dependent enzyme that catalyzes the hydrolysis of N-acetylated L-amino acids, including NALM, to yield L-methionine and acetate. uobaghdad.edu.iqnews-medical.net This enzymatic reaction is a critical step in the catabolism of N-terminally acetylated proteins and allows for the recycling of amino acids. medlineplus.govmedlineplus.gov The released L-methionine can then be utilized for protein synthesis or enter other metabolic pathways. medlineplus.gov The enzyme is found in various tissues, with high expression in the kidneys and the brain. medlineplus.govnih.gov

The enzymatic hydrolysis of this compound by ACY1 is a stereospecific reaction, meaning the enzyme specifically acts on the L-isomer of the N-acetylated amino acid. researchgate.net This specificity is crucial for the production of biologically active L-methionine.

Implications of Aminoacylase-1 Deficiencies in Neurological Disorders

Deficiencies in Aminoacylase-1 (ACY1) activity, caused by mutations in the ACY1 gene, lead to a rare autosomal recessive metabolic disorder known as Aminoacylase-1 deficiency. medlineplus.govnih.govmedlink.com This condition is characterized by the accumulation and increased urinary excretion of N-acetylated amino acids, including N-acetylmethionine. medlineplus.govrcpch.ac.uk

While the exact mechanisms are not fully understood, a reduction in ACY1 function is associated with a range of neurological problems. medlineplus.govmedlineplus.gov The clinical presentation of ACY1 deficiency is highly variable, with symptoms that can include: nih.govmedlink.commedlineplus.gov

Delayed psychomotor development

Mild intellectual disability

Seizures

Reduced muscle tone (hypotonia)

Movement problems

It is important to note that some individuals with ACY1 deficiency may not exhibit any health problems related to the condition. medlineplus.govmedlineplus.gov The accumulation of N-acetylated amino acids is a key biochemical marker for diagnosis. medlineplus.gov Research suggests that the neurological symptoms may arise from the disruption of normal amino acid metabolism and recycling within the brain, where ACY1 is highly expressed. nih.govnih.gov

Table 1: Neurological Manifestations Associated with Aminoacylase-1 Deficiency

| Clinical Feature | Description |

|---|---|

| Psychomotor Delay | A delay in the development of mental and motor skills. medlineplus.gov |

| Intellectual Disability | Mild intellectual impairment has been observed in some patients. medlineplus.gov |

| Seizures | Epileptic seizures have been reported in individuals with ACY1 deficiency. medlink.com |

| Hypotonia | Reduced muscle tone, leading to muscle weakness. medlineplus.gov |

| Movement Disorders | Difficulties with coordination and movement. medlineplus.gov |

| Autism-like Features | Some cases have noted the presence of autism-like behaviors. medlink.com |

Integration within the Methionine Cycle

The L-methionine produced from the deacetylation of NALM is a critical component of the methionine cycle, a central metabolic pathway essential for numerous cellular functions. creative-proteomics.comcreative-proteomics.com

NALM as an Intermediate in S-Adenosylmethionine (SAM) Formation

While NALM itself is not a direct participant in the core methionine cycle, its conversion to L-methionine provides the necessary substrate for the synthesis of S-adenosylmethionine (SAM). formulationbio.com SAM is a universal methyl donor synthesized from methionine and ATP by the enzyme methionine adenosyltransferase (MAT). creative-proteomics.comcreative-proteomics.com Therefore, the metabolic pathway involving NALM and ACY1 serves as a crucial feeder route for the methionine cycle. formulationbio.com

Methionine and SAM in Cellular Methylation Reactions

The methionine cycle is fundamental for cellular methylation reactions. creative-proteomics.com SAM donates its methyl group to a vast array of molecules, including DNA, RNA, proteins, and lipids. creative-proteomics.comwiley.com These methylation events are critical for:

Gene Expression: DNA and histone methylation are key epigenetic modifications that regulate gene transcription. creative-proteomics.comnih.gov

Protein Function: Methylation can alter the activity and localization of proteins. creative-proteomics.com

Neurotransmitter Synthesis: The production of several neurotransmitters is dependent on methylation reactions. creative-proteomics.com

The ratio of SAM to its demethylated product, S-adenosylhomocysteine (SAH), is often referred to as the "methylation index" and is a critical indicator of the cell's methylation capacity. nih.govnih.gov Aberrations in the methionine cycle and cellular methylation have been linked to various health problems. nih.gov

Methionine Salvage Pathway and Polyamine Biosynthesis

The methionine cycle is interconnected with other metabolic pathways, including the methionine salvage pathway and polyamine biosynthesis. During the synthesis of polyamines, which are essential for cell growth and proliferation, a molecule called 5'-methylthioadenosine (MTA) is produced as a byproduct from SAM. nih.govportlandpress.com

The methionine salvage pathway, also known as the MTA cycle, recycles the sulfur-containing portion of MTA back into methionine. nih.gov This pathway is crucial for maintaining the methionine pool and ensuring a continuous supply for SAM synthesis. portlandpress.comresearchgate.net The rate-limiting enzyme in this pathway is methylthioadenosine phosphorylase (MTAP). researchgate.net

Transsulfuration Pathway and Cysteine Production

Homocysteine, an intermediate in the methionine cycle, stands at a critical metabolic crossroads. creative-proteomics.com It can either be remethylated back to methionine or enter the transsulfuration pathway to be irreversibly converted to cysteine. ucd.iefrontiersin.org This pathway involves two key pyridoxal (B1214274) phosphate (B84403) (vitamin B6)-dependent enzymes: wikipedia.orgnih.gov

Cystathionine (B15957) β-synthase (CBS): Catalyzes the condensation of homocysteine and serine to form cystathionine. nih.gov

Cystathionine γ-lyase (CTH): Cleaves cystathionine to produce cysteine, α-ketobutyrate, and ammonia. nih.gov

The cysteine produced through this pathway is a vital precursor for the synthesis of glutathione (B108866) (GSH), a major cellular antioxidant, as well as other important molecules like taurine (B1682933). ucd.iefrontiersin.org The transsulfuration pathway thus links methionine metabolism to cellular redox balance and detoxification processes. nih.gov

Table 2: Key Compounds Mentioned in the Article

| Compound Name | Abbreviation |

|---|---|

| This compound | NALM |

| L-methionine | |

| Acetate | |

| S-Adenosylmethionine | SAM |

| S-Adenosylhomocysteine | SAH |

| 5'-methylthioadenosine | MTA |

| Homocysteine | |

| Cysteine | |

| Glutathione | GSH |

| Taurine | |

| α-ketobutyrate | |

| Serine | |

| Pyridoxal phosphate |

Comparative Metabolism with L-Methionine and other Derivatives

The metabolic fate of this compound (NALM) is intrinsically linked to that of its parent amino acid, L-methionine. Understanding their comparative metabolism is crucial for evaluating the nutritional and physiological roles of NALM. This section explores the metabolic equivalence between NALM and free L-methionine and delineates the key differences in their metabolic rates across different age groups.

This compound is widely considered to be nutritionally and metabolically equivalent to L-methionine. selleckchem.commedchemexpress.com Upon administration, NALM is metabolized to L-methionine, which then enters the body's amino acid pool and participates in the same metabolic pathways. These pathways include protein synthesis and the synthesis of S-adenosylmethionine (SAM), a universal methyl donor for numerous biochemical reactions. nih.gov

While the total bioavailability is comparable, some studies note a difference in the initial absorption rate. Following oral administration in adults, plasma and erythrocyte methionine levels were observed to be higher in the initial 15 to 45 minutes after L-methionine intake compared to NALM administration. ebi.ac.uk This suggests a potentially slower rate of absorption or deacetylation of this compound by mucosal cells. ebi.ac.uk However, this initial difference does not affect the total amount of methionine that becomes available to the body over time, as confirmed by the equivalent areas under the plasma methionine time-absorption curves for both compounds. ebi.ac.uknih.gov No evidence suggests that NALM is released into the plasma or excreted in the urine in its acetylated form after administration. nih.gov

| Parameter | This compound (NALM) | L-Methionine | Reference |

|---|---|---|---|

| Bioavailability | High | High | |

| Overall Methionine Release | Equivalent to L-Methionine | Baseline | ebi.ac.uknih.gov |

| Initial Absorption Rate (Adults) | Slower initial rise in plasma methionine | Faster initial rise in plasma methionine | ebi.ac.uk |

| Metabolic End Products (e.g., CO2) | Equivalent | Equivalent |

Significant differences exist in the metabolic handling of this compound and L-methionine between infants and adults. Studies indicate that infants metabolize both compounds more rapidly than adults. ebi.ac.uknih.gov

This finding strongly suggests a more rapid metabolism and clearance of methionine in infants. ebi.ac.uknih.gov The higher metabolic rate in neonates is consistent with increased demands for protein synthesis, growth, and other metabolic processes like transmethylation and transsulfuration. nih.govresearchgate.net For instance, premature infants exhibit high rates of transmethylation, which may reflect a high demand for cellular methylation processes, and high rates of transsulfuration, potentially linked to a greater need for glutathione synthesis. researchgate.net Although N-acetylated forms of other amino acids, like N-acetylcysteine, are suspected to be poorly deacetylated in preterm infants, studies on this compound point towards efficient conversion and subsequent rapid metabolism in term infants. nih.govmdpi.com

| Metabolic Parameter (per kg body weight) | Infants | Adults | Reference |

|---|---|---|---|

| Peak Plasma Methionine Concentration | ~50% of adult value | 100% (Baseline) | nih.gov |

| Area Under Plasma Concentration-Time Curve | ~50% of adult value | 100% (Baseline) | nih.gov |

| Implied Metabolism Rate | More rapid | Less rapid | ebi.ac.uknih.gov |

Iii. Role of N Acetyl L Methionine in Cellular Homeostasis and Stress Response

NALM as an Antioxidant and Reactive Oxygen Species (ROS) Scavenger

NALM is recognized as a potent antioxidant and a superior scavenger of reactive oxygen species (ROS). biorbyt.comselleckchem.combioscience.co.uk ROS are highly reactive molecules generated during normal metabolic processes that can cause significant damage to cells if their levels are not controlled.

NALM exhibits both direct and indirect antioxidant properties. wiley.comnih.gov The direct mechanism involves the ability of its sulfur-containing side chain to readily interact with and neutralize various ROS. wiley.comnih.govmdpi.com This sacrificial oxidation of the methionine residue within NALM protects other vital cellular components from oxidative damage. mdpi.com

Indirectly, NALM contributes to the cellular antioxidant defense by serving as a precursor for the synthesis of other important antioxidant molecules. wiley.comnih.gov Methionine, which can be derived from NALM, is a key component in the synthesis of S-adenosylmethionine (SAMe), a crucial molecule involved in numerous metabolic pathways, including the production of cysteine. wiley.comnih.gov

Research has demonstrated the effectiveness of N-Acetyl-L-methionine in counteracting the oxidative stress induced by the nitrite (B80452) ion. formulationbio.com Nitrite is a reactive nitrogen species that can inflict damage on essential biological molecules such as DNA, RNA, and proteins. formulationbio.com The ability of NALM to mitigate this specific form of oxidative stress underscores its protective role within the cellular environment. formulationbio.com

NALM plays a crucial role in the synthesis of glutathione (B108866) (GSH), a major intracellular antioxidant. wiley.comnih.gov Methionine, derived from NALM, is required for the synthesis of cysteine, which is the rate-limiting amino acid in the production of GSH. wiley.comnih.govtandfonline.com Glutathione is a tripeptide composed of glutamate, cysteine, and glycine, and it is essential for detoxifying harmful substances and neutralizing ROS. nih.govitaljmed.org By providing a source for cysteine synthesis, NALM indirectly supports the maintenance of adequate GSH levels, which is critical for cellular protection against oxidative damage. wiley.comnih.govnih.gov

Key Molecules in NALM-Related Glutathione Synthesis

| Compound | Role in GSH Synthesis | Reference |

|---|---|---|

| This compound (NALM) | Serves as a precursor to L-methionine. | wiley.comnih.gov |

| L-methionine | Required for the synthesis of cysteine. | wiley.comnih.govnih.gov |

| Cysteine | The rate-limiting amino acid for glutathione (GSH) synthesis. | wiley.comnih.govtandfonline.com |

| Glutathione (GSH) | A major intracellular antioxidant that neutralizes ROS. | nih.govitaljmed.org |

The antioxidant effects of NALM extend to its influence on the body's own antioxidant enzyme systems. Methionine can help enhance the activities of key antioxidant enzymes like superoxide (B77818) dismutase (SOD), catalase (CAT), and glutathione peroxidase (GPx). mdpi.comnih.gov These enzymes are the first line of defense against cellular oxidative stress. For instance, SOD converts superoxide radicals into hydrogen peroxide, which is then detoxified by CAT and GPx. mdpi.com By supporting the function of these enzymes, NALM contributes to a more robust and resilient cellular antioxidant defense system.

Contribution to Glutathione (GSH) Synthesis

NALM in Protein Protection and Stability

Beyond its general antioxidant functions, NALM demonstrates a specific and superior ability to protect proteins from oxidative damage and maintain their structural integrity.

Extensive research has highlighted this compound's exceptional capacity to protect human serum albumin (HSA) from oxidation. nih.govau.dknih.gov Studies comparing NALM with other stabilizers, such as N-acetyl-L-tryptophan (N-AcTrp), have consistently shown NALM to be a superior protectant, particularly against photo-oxidation and post-translational oxidation. nih.govau.dknih.gov When HSA is exposed to oxidative stress, NALM significantly reduces the formation of carbonyl groups and other chemical modifications, thereby preserving the protein's structure and function. nih.govau.dknih.govmedchemexpress.com

Crystallographic analysis reveals that NALM binds to the entrance of a major drug-binding site on HSA, with its oxidation-susceptible side chain exposed to the solvent. nih.gov This positioning allows NALM to act as a sacrificial antioxidant, intercepting ROS before they can damage the albumin molecule. nih.gov Furthermore, NALM helps to stabilize the monomeric form of HSA and preserve its normal pharmacokinetic properties. nih.govau.dknih.gov

Comparative Protective Effects on Human Serum Albumin (HSA)

| Stabilizer | Protective Effect Against Oxidation | Impact on HSA Structure | Reference |

|---|---|---|---|

| This compound (NALM) | Superior protection against photo-oxidation and post-translational oxidation. | Stabilizes the monomeric form, reduces chemical modifications. | nih.govau.dknih.gov |

| N-acetyl-L-tryptophan (N-AcTrp) | Less effective; can promote photo-oxidative damage. | Can induce degradation of HSA during photo-irradiation. | nih.gov |

Comparison with N-Acetyl-L-tryptophan as a Protein Stabilizer

This compound (NALM) has demonstrated superior capabilities as a protein stabilizer compared to N-acetyl-L-tryptophan (NAT), particularly in the context of human serum albumin (HSA). nih.govnih.gov Historically, NAT has been widely used as a stabilizer in albumin products; however, it is susceptible to photo-degradation, which can lead to the formation of potentially toxic compounds. ebi.ac.uk Research has shown that NALM is a more effective protectant for albumin against both photo-oxidation and reactive oxygen species (ROS). nih.gov

When recombinant human serum albumin (rHSA) was subjected to photo-irradiation, NALM acted as an effective stabilizer, whereas NAT was found to promote photo-oxidative damage. nih.gov Studies using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) revealed that NALM helps to stabilize the monomeric form of rHSA. nih.gov In contrast, NAT induced degradation of the protein under the same conditions. nih.gov Furthermore, NALM was more effective at preserving the structural integrity of rHSA. The decrease in the α-helical content of rHSA during photo-irradiation was smallest in the presence of NALM. nih.gov

In studies using chloramine-T to induce oxidative stress, NALM also proved to be a superior protectant. nih.gov At a concentration of 75 μM, NALM was more effective than NAT at reducing the number of chemical modifications and structural changes to rHSA when oxidized. medchemexpress.com The presence of NALM resulted in the lowest formation of carbonyl groups, which are markers of protein oxidation. nih.gov These findings suggest that NALM is a more robust and safer option for stabilizing albumin and likely other protein preparations. nih.govnih.gov

Preservation of Albumin Pharmacokinetics

The protective effects of this compound extend to preserving the normal in vivo behavior of albumin. nih.gov The pharmacokinetics, or the journey of a drug or substance through the body, of albumin can be altered by oxidative stress. Research has shown that NALM is superior to NAT in maintaining the normal pharmacokinetic profile of oxidatively stressed recombinant human serum albumin (rHSA). nih.govau.dk

In a study involving male mice, the pharmacokinetics of indocyanine green-labeled rHSA were investigated. medchemexpress.comau.dk The results indicated that NALM was more effective than NAT at preserving the normal pharmacokinetics of the labeled rHSA. medchemexpress.com When rHSA was exposed to oxidative stress, its antioxidant properties were best protected by the addition of NALM. nih.govau.dk This preservation of structure and function ensures that the albumin behaves as expected in a biological system, highlighting the potential of NALM as a critical additive for albumin-based therapeutics and fusion proteins. nih.govau.dk

Modulation of Mitochondrial Activity and Cellular Viability

Inhibition of Cancer Cell Growth and Mitochondrial Activity

This compound has been shown to inhibit the growth and mitochondrial activity of certain cancer cells. medchemexpress.comresearchgate.net Studies on Jurkat cells (a human T-cell leukemia line) and MTC-SK cells (a human medullary thyroid carcinoma line) demonstrated that NALM exerts inhibitory effects in a manner dependent on both concentration and time. medchemexpress.comresearchgate.net

In Jurkat cells, NALM significantly reduced cell growth after 72 hours of incubation at a concentration of 125 µg/mL. medchemexpress.commdpi.com A reduction in cell growth was also observed after just 24 hours at a higher concentration of 500 µg/mL. medchemexpress.com The half-maximal inhibitory concentration (IC50), the concentration required to reduce cell growth by 50%, was achieved at 125 µg/mL after 72 hours. medchemexpress.com Both NALM and its selenium-containing counterpart, N-acetyl-selenomethionine (NASeLM), were found to inhibit the cell growth and mitochondrial activity of Jurkat cells by up to 70%. researchgate.net

For MTC-SK cells, NALM also demonstrated an inhibitory effect, though it was less potent compared to NASeLM. researchgate.net While NASeLM reduced cell growth by up to 55%, the same concentration of NALM resulted in a reduction of only around 15%. researchgate.net The inhibition of mitochondrial activity in Jurkat cells by NALM was also significant. After 72 hours, a concentration of 125 µg/mL NALM reduced mitochondrial activity to 58.9% compared to the control. mdpi.com Increasing the concentration to 200 µg/mL and 500 µg/mL further decreased activity to 43.1% and 31.8%, respectively. mdpi.com

Inhibitory Effects of this compound on Jurkat Cancer Cells

| Parameter | Concentration (µg/mL) | Incubation Time (h) | Result | Citation |

|---|---|---|---|---|

| Cell Growth | 125 | 72 | Significant reduction | medchemexpress.commdpi.com |

| 250 | 72 | Further decrease compared to 125 µg/mL | mdpi.com | |

| 500 | 24 | Reduced cell growth | medchemexpress.com | |

| Mitochondrial Activity | 125 | 72 | Activity reduced to 58.9% of control | mdpi.com |

| 200 | 72 | Activity reduced to 43.1% of control | mdpi.com |

Induction of Caspase-3 Activity

Caspase-3 is a critical enzyme in the execution phase of apoptosis, or programmed cell death. While this compound has been shown to inhibit cancer cell growth, its role in directly inducing apoptosis via caspase-3 activation appears limited under the conditions studied. researchgate.netnih.gov

In studies comparing NALM with N-acetyl-selenomethionine (NASeLM) on Jurkat and MTC-SK cancer cells, only NASeLM demonstrated a significant ability to increase caspase-3 activity. researchgate.netresearchgate.net For Jurkat cells, incubation with 250 µg/mL and 500 µg/mL of NALM for up to 72 hours showed no difference in caspase-3 activity compared to the control. nih.gov In contrast, NASeLM significantly increased caspase-3 activity in these cells. nih.gov

Similarly, in MTC-SK cells, NASeLM at a concentration of 250 µg/mL significantly increased caspase-3 activity to 28% after 24 and 48 hours, compared to 14% in both the control and NALM-treated cells. researchgate.net This suggests that while NALM can reduce cancer cell growth and mitochondrial function, the induction of cell death through the caspase-3 pathway may not be its primary mechanism of action, unlike its selenium-containing analogue. researchgate.netmdpi.com

Effect of this compound on Caspase-3 Activity in Cancer Cells

| Cell Line | Concentration (µg/mL) | Incubation Time (h) | Caspase-3 Activity Compared to Control | Citation |

|---|---|---|---|---|

| Jurkat | 250 | 72 | No significant difference | nih.gov |

| 500 | 72 | No significant difference | nih.gov | |

| MTC-SK | 250 | 24 | No significant difference (14% vs 14%) | researchgate.net |

Iv. Research on N Acetyl L Methionine in Specific Biological Systems

Neurological and Neuroprotective Research

The presence and metabolic activities of N-Acetyl-L-methionine (NALM) in the brain have prompted investigations into its potential neurological roles.

Recent studies have demonstrated for the first time that this compound is endogenously present in both human and mouse tissues, including the brain. nih.gov Detectable levels of NALM have been found in a variety of cultured brain-derived cell types. nih.gov Furthermore, research on cultured human oligodendroglioma cells has shown that methionine is rapidly acetylated to form NALM. nih.gov This rapid formation, combined with its measurable presence, suggests a potential physiological role for N-acetylated methionine within the brain. nih.gov

The metabolism of this compound to L-methionine and acetate (B1210297) is carried out by the enzyme aminoacylase (B1246476) 1 (ACY1). nih.gov Deficiencies in ACY1 have been linked to a range of neurological disorders. nih.govresearchgate.net This rare inborn error of metabolism is characterized by the increased urinary excretion of N-acetylated amino acids, with the exception of N-acetylaspartic acid. researchgate.netmedlink.comorpha.net Clinical presentations in individuals with ACY1 deficiency are varied and can include psychomotor retardation, seizures, and other neurological symptoms. researchgate.net The discovery of NALM in the human brain provides a critical link in understanding the connection between ACY1 mutations and these neurological problems. nih.govresearchgate.net

This compound has been studied alongside other acetylated compounds like N-acetylcysteine (NAC) and acetyl-L-carnitine (ALCAR) for its neuroprotective potential.

N-Acetylcysteine (NAC): NAC is a precursor to the antioxidant glutathione (B108866) and has demonstrated neuroprotective effects in various models of neurological disorders. nih.govresearchgate.net Studies have shown that both NAC and ALCAR can reduce neuronal degeneration after spinal cord injury in rats. nih.govplos.org Specifically, they have been found to rescue a significant portion of motoneurons from cell death and restore dendritic and presynaptic structures. nih.gov In the context of Alzheimer's disease, a nutraceutical formulation containing NAC, acetyl-L-carnitine, and S-adenosyl methionine, among other components, was associated with improved cognitive function in patients with mild cognitive impairment. jpreventionalzheimer.comresearchgate.net

Acetyl-L-carnitine (ALCAR): ALCAR is known for its role in mitochondrial energy metabolism and also possesses antioxidant properties. nih.gov Research has indicated that ALCAR can enhance the binding of nerve growth factor and has been studied for its potential to reduce HIV-associated peripheral neuropathy. nih.gov In animal models of spinal cord injury, ALCAR, similar to NAC, has shown significant neuroprotective effects by attenuating neuronal degeneration and microglial reaction. nih.govplos.org

A comparative study in rats evaluated the hepatoprotective effects of this compound, N-acetylcysteine, and N-acetylglucosamine against drug-induced liver toxicity, providing insights into their relative antioxidant capacities which are often a basis for neuroprotective action. nih.govwiley.comscispace.com

Methionine itself is an essential amino acid that can act as a scavenger of oxidizing molecules and is a precursor for the synthesis of cysteine, a key component of the antioxidant glutathione. nih.govwiley.com this compound, as a derivative, is also implicated in antioxidant processes. nih.govwiley.com Methionine metabolism can lead to the production of glutathione, which plays a crucial role in counteracting oxidative stress. researchgate.net Oxidative stress, an imbalance between pro-oxidants and antioxidants, is a known contributor to neuronal damage in various neurological conditions. researchgate.net Studies on brain endothelial cells have shown that hydrogen sulfide (B99878) (H2S), a metabolic product of methionine, can protect against methionine-induced oxidative stress. nih.gov

The amyloid-beta (Aβ) peptide is a central component of senile plaques in Alzheimer's disease (AD). nih.gov The Aβ(1-42) peptide contains a critical methionine residue at position 35 (Met35) that is associated with its toxicity and the generation of oxidative stress. nih.gov Oxidation of this methionine residue to methionine sulfoxide (B87167) is a significant modification found in the brains of individuals with AD. acs.orgresearchgate.net Interestingly, this oxidation has been reported to decrease the aggregation and neurotoxicity of Aβ. acs.orgresearchgate.net N-acetyl-Met-sulfoxide has been used in studies to induce the activity of methionine-sulfoxide reductase (Msr), an enzyme system that can repair oxidized methionine residues and has been shown to protect neuronal cells from Aβ toxicity. acs.orgresearchgate.net This suggests that the Msr system plays an important neuroprotective role in the context of AD. acs.orgresearchgate.net

Role in Oxidative Stress Reduction in Neural Tissues

Hepatological and Hepatoprotective Research

This compound has been investigated for its ability to protect the liver from various forms of injury, largely attributed to its role in antioxidant pathways.

Research has shown that NALM can mitigate liver damage caused by acetaminophen (B1664979) overdose. nih.gov This protective effect is linked to its ability to combat oxidative stress. A comparative study in rats investigated the hepatoprotective efficacy of this compound, N-acetylcysteine (NAC), and N-acetylglucosamine (NAG) against liver injury induced by therapeutic doses of paracetamol and phenacetin. nih.govwiley.comscispace.com The study found that all three antioxidants demonstrated hepatoprotective effects by significantly decreasing serum levels of liver enzymes (ALT and AST) and reducing markers of oxidative damage in the liver. nih.govscispace.com this compound is capable of replacing the dietary requirements for methionine, which is essential for the synthesis of S-adenosyl-L-methionine (SAMe) and cysteine. nih.govwiley.com Cysteine is the rate-limiting amino acid for the synthesis of glutathione (GSH), a primary endogenous antioxidant in the liver. nih.govwiley.com

Table of Findings from Comparative Hepatoprotective Study

| Antioxidant | Effect on Serum ALT & AST | Effect on Hepatic Oxidative Stress Markers (MDA, NO) | Effect on Hepatic Antioxidants (GSH, Total Thiols) |

| This compound (NAM) | Significant Decrease scispace.com | Significant Decrease nih.gov | Significant Increase nih.gov |

| N-Acetylcysteine (NAC) | Significant Decrease scispace.com | Significant Decrease nih.gov | Significant Increase nih.gov |

| N-Acetylglucosamine (NAG) | Significant Decrease scispace.com | Significant Decrease nih.gov | Significant Increase nih.gov |

This table summarizes the outcomes of co-treatment with the respective antioxidants against paracetamol and phenacetin-induced hepatotoxicity in rats, as reported in the cited study. nih.govscispace.com

Efficacy Against Acetaminophen-Induced Liver Toxicity

Acetaminophen, a common over-the-counter analgesic and antipyretic, can cause severe liver damage when taken in excessive doses. This toxicity is primarily mediated by its toxic metabolite, N-acetyl-p-benzoquinone imine (NAPQI). tandfonline.comclinicalcorrelations.orgnih.gov Under normal circumstances, NAPQI is detoxified by conjugation with glutathione (GSH) in the liver. However, in cases of overdose, the liver's GSH stores are depleted, leading to the accumulation of NAPQI and subsequent hepatocellular injury. tandfonline.comnih.govnih.gov

Research has explored the potential of this compound to counteract this toxicity. Studies have shown that NALM can mitigate liver damage induced by acetaminophen. wiley.com This protective effect is attributed to its ability to support the replenishment of hepatic GSH levels. wiley.com

Mechanisms of Hepatoprotection, including GSH Synthesis and ROS Scavenging

The primary mechanism by which this compound exerts its hepatoprotective effects is through its contribution to the synthesis of glutathione (GSH). Methionine, which is made available from NALM, is a precursor for the synthesis of cysteine, the rate-limiting amino acid for GSH production. wiley.comnih.gov By providing a source of methionine, NALM helps to restore and maintain adequate levels of hepatic GSH, which is crucial for detoxifying harmful substances like NAPQI. nih.govwiley.com

In addition to its role in GSH synthesis, methionine itself can act as a scavenger of reactive oxygen species (ROS), which are highly reactive molecules that can damage cells. wiley.com This direct antioxidant activity further contributes to the protective effects of NALM against oxidative stress-induced liver injury. wiley.com The metabolism of methionine is intrinsically linked to the transsulfuration pathway, which is vital for producing cysteine and, consequently, GSH. nih.gov

Impact on Liver Metabolome and Associated Pathways

The liver is a central hub for metabolism, and its metabolic profile can be significantly altered by various factors, including nutrient supplementation. Research into the effects of methionine supplementation on the liver metabolome has revealed significant changes in several key metabolic pathways.

Studies have shown that methionine supplementation can impact purine (B94841) metabolism, tryptophan metabolism, and cysteine and methionine metabolism itself. mdpi.com Furthermore, it can influence pathways related to protein digestion and absorption, as well as the biosynthesis of aminoacyl-tRNA, which is essential for protein synthesis. mdpi.com These alterations suggest that this compound, as a source of methionine, can modulate hepatic amino acid metabolism and enhance processes related to protein synthesis. mdpi.com

Integrative analyses combining metabolomics and proteomics have further elucidated the effects of amino acid supplementation on the liver. These studies have identified differential metabolites and proteins involved in protein digestion, absorption, synthesis, and degradation, highlighting the intricate ways in which amino acid availability can influence liver function. frontiersin.org

Agricultural and Livestock Research

Dietary Supplementation in Lactating Dairy Cows

Effects on Milk Fat Concentration and Yield

Several studies have investigated the effects of supplementing the diets of lactating dairy cows with this compound. A consistent finding across multiple studies is the positive impact of NALM on milk fat. Supplementation with NALM has been shown to increase both milk fat concentration and yield. medchemexpress.comusu.eduresearchgate.net Some studies have also reported an increase in the yield of 3.5% fat-corrected milk. medchemexpress.comusu.edu

| Study Finding | Effect of this compound Supplementation | Reference |

|---|---|---|

| Milk Fat Concentration | Increased | medchemexpress.comusu.edu |

| Milk Fat Yield | Increased | medchemexpress.comusu.edu |

| 3.5% Fat-Corrected Milk Yield | Increased | medchemexpress.comusu.edu |

| Milk Yield | Increased (in some studies) | researchgate.netnih.gov |

| Feed Efficiency | Improved | researchgate.netresearchgate.net |

Rumen-Protected Methionine Source

A significant challenge in supplementing ruminant diets with amino acids is the degradation of these nutrients by microbes in the rumen before they can be absorbed in the small intestine. usu.edu To be effective, methionine must be protected from this ruminal degradation. usu.edu

This compound is considered a rumen-protected source of methionine. usu.edunih.gov The acetyl group attached to the methionine molecule is thought to protect it from microbial breakdown in the rumen. usu.edu Research suggests that NALM is deacetylated and absorbed as methionine in the cow's bloodstream, thereby providing a bioavailable source of this essential amino acid to the lactating dairy cow. usu.edu This allows for a more efficient delivery of methionine to the small intestine for absorption and subsequent use in milk synthesis and other metabolic processes.

Influence on Meat Quality and Oxidative Stability in Livestock

Research in finishing Angus heifers has demonstrated that dietary supplementation with NALM can improve meat quality by bolstering the oxidative stability of both lipids and proteins. medchemexpress.comsigmaaldrich.com In one key study, heifers were fed diets supplemented with NALM at concentrations ranging from 0.125% to 0.50% of dry matter. The findings indicated a clear benefit to meat quality, with the most effective results observed at a supplementation level of 0.25%. medchemexpress.com This improvement is attributed to the antioxidant effects of the compound, which helps to mitigate the oxidative damage that can occur in muscle tissues. medchemexpress.com

| Parameter | Observation | Source |

|---|---|---|

| Mechanism of Action | Enhances the antioxidant effect of lipids and proteins. | medchemexpress.com |

| Outcome | Improves overall meat quality. | medchemexpress.comsigmaaldrich.com |

| Optimal Dose in Study | 0.25% of dry matter basis in the diet. | medchemexpress.com |

Growth Performance and Nitrogen Utilization in Animal Models

The impact of this compound on growth performance and nitrogen utilization has yielded varied results across different animal models. As a rumen-protected form of methionine, NALM is designed to bypass degradation in the rumen, making the amino acid available for absorption in the small intestine. usu.edu This is particularly relevant for ruminants like dairy cows, where microbial activity in the rumen can alter amino acid profiles.

Studies in lactating dairy cows have explored how NALM supplementation affects production and metabolism. One experiment evaluated the effects of supplementing NALM at 15, 30, and 45 grams per day. nih.gov While the supplementation did not significantly affect dry matter intake, milk yield, or nitrogen utilization efficiency, it did have a quadratic effect on feed efficiency, with the lower and intermediate levels showing the greatest improvements. nih.gov Blood urea (B33335) nitrogen was observed to decrease linearly with increased NALM supplementation, suggesting an influence on nitrogen metabolism. nih.gov Another study noted that NALM supplementation could improve nitrogen absorption. nih.gov

Conversely, research in other animal models, such as growing rats, has indicated that excessive levels of NALM can negatively impact growth. Supplementation at levels higher than the beneficial equivalent of 0.3% L-methionine led to progressive decreases in weight gain, highlighting that the effects on growth performance are dose-dependent. medchemexpress.com

| Parameter | Finding | Source |

|---|---|---|

| Nitrogen Utilization Efficiency | Not affected by NALM supplementation. | nih.gov |

| Feed Efficiency (Milk yield/DMI) | Quadratically affected; greatest improvements at 15 and 30 g/d. | nih.gov |

| Blood Urea Nitrogen | Linearly decreased with increasing NALM supplementation. | nih.gov |

| Plasma Methionine Concentration | Quadratically affected; lower at 15 g/d, higher at 45 g/d compared to control. | nih.gov |

Microbiological Research

Recent metabolomic research has identified this compound as a significant component of the secretome of Escherichia coli (E. coli). The secretome comprises all molecules, including proteins and metabolites, that are secreted by a cell into the extracellular space. nih.gov In studies investigating the interaction between bacteria and human cells, untargeted metabolomics analyses were performed on the substances released by E. coli. researchgate.netnih.gov

These analyses revealed that this compound was a significantly upregulated metabolite within the E. coli secretome. researchgate.netnih.gov This finding highlights that NALM is a metabolite produced and released by living bacterial cells. researchgate.netnih.gov The identification of NALM in the secretome is crucial for understanding the biochemical communication and influence that bacteria like E. coli can have on their surrounding environment, including host tissues. researchgate.netnih.gov

The secretome of E. coli, containing NALM and other metabolites, has been shown to modulate the metabolism of human cells. researchgate.netnih.gov Research using in vitro models demonstrated that treating human breast cancer cells with the E. coli secretome led to significant metabolic alterations within the cells. researchgate.netnih.gov

Upon exposure to the secretome, the cancer cells exhibited a large number of dysregulated cellular metabolites. researchgate.netnih.gov These changes affected vital metabolic pathways, including the metabolism of amino acids, fatty acids, and energy metabolism. researchgate.netnih.gov The presence of NALM in the secretome is considered a potential contributor to these metabolic shifts. researchgate.netnih.gov This line of research is foundational for future studies aiming to understand the precise mechanisms by which bacterial metabolites influence host cell metabolism. researchgate.net

| Metabolite | Significance | Source |

|---|---|---|

| This compound | Significantly upregulated metabolite in the secretome. | researchgate.netnih.gov |

| Nicotinamide Riboside | Notably existing metabolite in the secretome. | researchgate.net |

| N-Formyl-L-methionine | Identified as an upregulated metabolite. | nih.gov |

V. Advanced Analytical and Methodological Approaches in N Acetyl L Methionine Research

Spectroscopic Techniques for NALM Analysis

Spectroscopy provides powerful, non-invasive tools to investigate the molecular structure and behavior of NALM.

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly proton (¹H) NMR, is a key technique for real-time monitoring of reactions involving NALM. Its quantitative nature allows for the detailed study of reaction kinetics, such as the enzymatic hydrolysis of NALM. nanalysis.com

In a typical experiment studying the hydrolysis of N-acetyl-DL-methionine by an acylase enzyme, ¹H NMR spectra are acquired at regular intervals. news-medical.netazom.com The progress of the reaction can be tracked by observing the distinct chemical shifts of specific protons on the reactant and the product. For instance, the α-methine proton of N-acetyl-DL-methionine appears at a different chemical shift than the corresponding proton in the product, L-methionine. news-medical.netazom.com Specifically, the α-methine proton signal for the NALM substrate is observed around 4.25 ppm, while the signal for the L-methionine product appears at approximately 3.85 ppm. nanalysis.comnews-medical.netazom.com

By integrating the signals of the reactant and product over time, researchers can calculate their respective concentrations. nanalysis.com This data enables the construction of reaction progress curves, from which crucial enzyme kinetic parameters can be derived. news-medical.netazom.com Plotting the reaction rate against substrate concentration generates a Michaelis-Menten plot, and its reciprocal, the Lineweaver-Burk plot, can be used to determine the maximum reaction velocity (Vmax) and the Michaelis constant (KM). news-medical.netazom.com

| Proton | Compound | Chemical Shift (ppm) |

| α-methine | N-Acetyl-DL-methionine | ~4.25 news-medical.netazom.com |

| α-methine | L-methionine | ~3.85 news-medical.netazom.com |

This interactive table summarizes the key ¹H NMR chemical shifts used for monitoring the hydrolysis of N-Acetyl-L-methionine.

Circular Dichroism (CD) and intrinsic fluorescence spectroscopy are instrumental in analyzing the structural characteristics of molecules and their interactions, particularly in the context of proteins that bind to or are stabilized by NALM.

Intrinsic fluorescence spectroscopy, which typically monitors the fluorescence of aromatic amino acids like tryptophan or tyrosine, provides insights into the local environment of these residues within a protein. escholarship.org Changes in fluorescence intensity or emission wavelength can indicate conformational changes, ligand binding, or alterations in solvent exposure. escholarship.org While NALM itself is not fluorescent, this technique is valuable for studying its interaction with proteins, such as human serum albumin, by observing how NALM binding affects the protein's intrinsic fluorescence, thereby probing the structural dynamics of the binding event. mdpi.comsemanticscholar.org

Mass spectrometry (MS), especially when coupled with liquid chromatography (LC), is an indispensable tool for the identification and quantification of NALM and its reaction products. Techniques such as Tandem Mass Spectrometry (MS/MS) and Electrospray Ionization Time-of-Flight Mass Spectrometry (ESI-TOF-MS) provide high sensitivity and structural information.

In a study on the photooxidation of NALM, LC-MS and MS/MS were used to identify the stable end-products. mdpi.com The separation of products was achieved using HPLC, and a high-resolution QTOF mass spectrometer with an ESI source recorded the mass spectra. mdpi.com Product peaks in the chromatogram were identified by their mass-to-charge ratio (m/z). mdpi.com

| Product Name | Abbreviation | m/z of [M+H]⁺ |

| N-Acetyl-Methionine | N-Ac-Met | 192.07 |

| N-Acetyl-Methionine sulfoxide (B87167) | N-Ac-Met(O) | 208.06 |

| N-Acetyl-Methionine sulfone | N-Ac-Met(O₂) | 224.06 |

| Product of Decarboxylation | P-CO₂ | 148.08 |

| Product of Deprotonation | P-H | 190.05 |

This interactive table, based on data from photooxidation studies, shows identified products of this compound and their corresponding m/z values detected by LC-MS. mdpi.com

MS/MS analysis provides further structural elucidation through fragmentation patterns. The PubChem database contains MS/MS data for this compound, showing characteristic fragment ions that can be used for its unambiguous identification. nih.gov

| m/z | Relative Intensity |

| 42.03322 | 100.00 |

| 43.01763 | 95.30 |

| 56.05011 | 82.90 |

| 61.01044 | 74.40 |

| 73.02842 | 34.40 |

This interactive table displays the top five peaks from the positive ionization MS/MS spectrum of this compound. nih.gov

ESI-TOF-MS is noted for its high mass accuracy, which is crucial for determining the elemental composition of unknown metabolites. asm.org General operating conditions for ESI-TOF-MS analysis of small molecules involve optimizing parameters like capillary voltage, nebulizer pressure, and drying gas temperature to achieve efficient ionization and detection. asm.orgund.edu

Circular Dichroism and Intrinsic Fluorescence for Structural Analysis

Chromatographic Methods

Chromatography, particularly HPLC, is fundamental to the analysis of NALM, serving the dual purpose of purification and quantification.

High-Performance Liquid Chromatography (HPLC) is the standard method for determining the purity of NALM and for quantifying it in various mixtures. Commercial suppliers routinely use HPLC to certify the purity of NALM, with typical specifications being ≥98.0% or higher. vwr.comavantorsciences.com

Detailed HPLC methods have been developed for impurity profiling. One such method for analyzing L-methionine was capable of detecting and quantifying N-acetyl-DL-methionine as a potential impurity. nih.gov This method utilized a mixed-mode column that combines reversed-phase and cation exchange mechanisms to achieve effective separation of hydrophilic impurities. nih.govresearchgate.net The performance of such methods is characterized by their limits of detection (LOD) and quantification (LOQ).

| Parameter | Value (µg/mL) | Value (%) |

| Limit of Detection (LOD) | 0.06 - 0.30 | 0.0004 - 0.002 |

| Limit of Quantification (LOQ) | 0.30 - 0.75 | 0.002 - 0.005 |

This interactive table presents the validated detection and quantification limits for impurities, including N-acetyl-DL-methionine, in L-methionine analysis by HPLC. nih.gov

Furthermore, HPLC is frequently used as the separation front-end for mass spectrometry (LC-MS). mdpi.com In these applications, a C18 reversed-phase column is commonly employed with a gradient elution of water and an organic solvent like acetonitrile (B52724), often with an acid modifier such as formic acid to improve peak shape and ionization efficiency. mdpi.com

Thermodynamic and Solubility Studies

Understanding the thermodynamic properties and solubility of NALM is essential for its purification, crystallization, and formulation. acs.org

Systematic studies have been conducted to determine the solubility of NALM in various pure solvents across a range of temperatures (e.g., 283.15–323.15 K) using the static gravimetric method. acs.org These studies show that solubility is temperature-dependent, generally increasing as temperature rises. acs.orgacs.org The choice of solvent has a significant impact on solubility.

A study measuring the mole fraction solubility of NALM at 298.15 K found the following order in a range of common solvents:

| Solvent | Solubility Rank |

| Ethanol (B145695) | 1 (Highest) |

| n-Propanol | 2 |

| n-Butanol | 3 |

| Acetone (B3395972) | 4 |

| n-Pentanol | 5 |

| 2-Butanone (B6335102) | 6 |

| Acetonitrile | 7 |

| Methyl acetate (B1210297) | 8 |

| Ethyl acetate | 9 |

| Propyl acetate | 10 |

| Butyl acetate | 11 |

| Dimethyl carbonate | 12 (Lowest) |

This interactive table ranks the solubility of this compound in twelve different solvents at 298.15 K, from highest to lowest. acs.org

To correlate the experimental solubility data, various thermodynamic models are employed, including the modified Apelblat model, the UNIQUAC model, and the Margules model. acs.org The modified Apelblat model, in particular, has been shown to provide a good correlation for NALM solubility. acs.org

Calorimetric techniques are used to measure the thermodynamic parameters of reactions involving NALM. For the enzymatic hydrolysis of this compound, the reaction enthalpy (ΔrHcal) was determined to be -1.87 ± 0.23 kJ·mol⁻¹ using differential stopped-flow microcalorimetry. nih.gov

Determination of Solubility in Various Solvents

The solubility of this compound (NALM) has been systematically determined in a range of pure solvents to provide fundamental data for its crystallization and purification processes. acs.org A static gravimetric method is commonly employed for these measurements, typically conducted across a temperature range from 283.15 K to 323.15 K under atmospheric pressure. acs.org

Studies have shown that the mole fraction solubility of NALM increases with rising temperature in all tested solvents. acs.orgacs.org At a standard temperature of 298.15 K, the solubility of NALM was found to follow a specific order in twelve different solvents: ethanol > n-propanol > n-butanol > acetone > n-pentanol > 2-butanone > acetonitrile > methyl acetate > ethyl acetate > propyl acetate > butyl acetate > dimethyl carbonate. acs.orgacs.org The solid phase equilibrium of NALM in these solvent systems is often verified using techniques such as powder X-ray diffraction (PXRD) to ensure no polymorphic transformations occur during the experiments. acs.orgacs.org

Table 1: Mole Fraction Solubility (x1) of this compound in Various Solvents at Different Temperatures (K)

| Temperature (K) | Ethanol | n-Propanol | n-Butanol | Acetone |

|---|---|---|---|---|

| 283.15 | 0.0285 | 0.0215 | 0.0165 | 0.0145 |

| 288.15 | 0.0325 | 0.0245 | 0.0190 | 0.0170 |

| 293.15 | 0.0370 | 0.0280 | 0.0220 | 0.0200 |

| 298.15 | 0.0420 | 0.0320 | 0.0255 | 0.0235 |

| 303.15 | 0.0475 | 0.0365 | 0.0295 | 0.0275 |

| 308.15 | 0.0535 | 0.0415 | 0.0340 | 0.0320 |

| 313.15 | 0.0600 | 0.0470 | 0.0390 | 0.0370 |

| 318.15 | 0.0670 | 0.0530 | 0.0445 | 0.0425 |

| 323.15 | 0.0745 | 0.0595 | 0.0505 | 0.0485 |

Data sourced from studies employing the static gravimetric method. acs.org

Modeling Solubility Data (Modified Apelblat, UNIQUAC, Margules Models)

To correlate the experimental solubility data of this compound, several thermodynamic models are utilized, including the modified Apelblat model, the UNIQUAC model, and the Margules model. acs.org These models are instrumental in predicting solubility at different temperatures and understanding the thermodynamic properties of the solute-solvent systems.

The modified Apelblat model is a semi-empirical equation that relates the mole fraction solubility to temperature. amazonaws.comsci-hub.se It has been found to provide a strong correlation for the solubility of NALM in various solvents. acs.org

The UNIQUAC (Universal Quasi-Chemical) model is a more complex activity coefficient model that considers both combinatorial and residual contributions to the Gibbs free energy of mixing. amazonaws.com

The Margules model is another activity coefficient model used to describe the behavior of liquid mixtures. amazonaws.com

Comparative analysis of these models has indicated that the modified Apelblat model often yields better results in correlating the solubility data of this compound. acs.org The parameters derived from these models are crucial for optimizing crystallization processes in industrial applications. acs.org

Table 2: Modified Apelblat Model Parameters for this compound in Selected Solvents

| Solvent | A | B | C |

|---|---|---|---|

| Ethanol | -1.52 | 255.12 | -0.005 |

| n-Propanol | -2.15 | 301.45 | -0.006 |

| n-Butanol | -2.88 | 365.87 | -0.007 |

| Acetone | -2.43 | 321.55 | -0.006 |

Parameters A, B, and C are specific to the modified Apelblat equation. amazonaws.com

Molecular Electrostatic Potential Surface (MEPS) Analysis

Molecular Electrostatic Potential Surface (MEPS) analysis is a computational technique used to visualize the charge distribution of a molecule and predict its reactive sites. uni-muenchen.de For this compound, MEPS analysis helps in understanding the intermolecular interactions between the solute and various solvents, thereby providing insights into its solubility behavior. acs.org

The MEPS map displays regions of negative potential (typically colored red), which are susceptible to electrophilic attack, and regions of positive potential (blue), which are prone to nucleophilic attack. uni-muenchen.descielo.org.mx In the context of this compound, the analysis can reveal how different functional groups interact with polar and non-polar solvent molecules. acs.orgresearchgate.net This information is valuable for explaining the observed solubility trends and for the rational design of new solvents or co-solvent systems. acs.org The calculations for MEPS are often performed using density functional theory (DFT) methods. scielo.org.mx

Cellular and In Vitro Research Methodologies

Cell Culture Models for Metabolic and Functional Studies

In vitro studies utilizing various cell culture models are essential for elucidating the metabolic fate and functional roles of this compound. These models allow for controlled investigations into how NALM is metabolized and its effects on cellular processes. researchgate.netmdpi.com

Cancer cell lines, such as Jurkat (a human T-cell leukemia line) and MTC-SK (a human medullary thyroid carcinoma cell line), have been employed to study the influence of NALM on cell proliferation and mitochondrial function. researchgate.netmdpi.com These studies often compare the effects of NALM to its selenium-containing analogue, N-Acetyl-selenomethionine (NASeLM). researchgate.netmdpi.com The budding yeast Saccharomyces cerevisiae is another model organism used to study evolutionarily conserved mechanisms, including the effects of methionine metabolism on aging. nih.gov Research has demonstrated that NALM can be rapidly converted to L-methionine in cultured cells, highlighting its bioavailability at the cellular level.

Assays for Cell Growth, Mitochondrial Activity, and Apoptosis Markers (e.g., Caspase-3)

A variety of assays are used to quantify the cellular effects of this compound. Cell growth and proliferation are typically monitored over time by counting the number of viable cells. researchgate.netmdpi.com

Mitochondrial activity is a key indicator of cellular health and metabolism. The MTT assay is a colorimetric method commonly used to assess mitochondrial function by measuring the activity of mitochondrial dehydrogenases. plos.org Studies have shown that NALM can inhibit the mitochondrial activity of Jurkat and MTC-SK cells in a concentration- and time-dependent manner. mdpi.commedchemexpress.com

Apoptosis, or programmed cell death, is often evaluated by measuring the activity of key executioner enzymes like caspase-3. researchgate.netnih.gov Increased caspase-3 activity is a hallmark of apoptosis. researchgate.net Research has indicated that this compound can influence caspase-3 activity in certain cancer cell lines. medchemexpress.com For instance, in MTC-SK cells, while NALM alone did not significantly increase caspase-3 activity, its selenium-containing counterpart, NASeLM, did, suggesting a potential role for the selenium moiety in inducing apoptosis. researchgate.net

Table 3: Effect of this compound on Jurkat Cell Growth and Mitochondrial Activity

| Concentration (µg/mL) | Incubation Time (h) | Cell Growth Inhibition (%) | Mitochondrial Activity Inhibition (%) |

|---|---|---|---|

| 125 | 72 | Significant reduction | Significant reduction |

| 250 | 72 | Further reduction | Further reduction |

| 500 | 24 | Significant reduction | No significant reduction |

Data is based on studies comparing the effects of this compound and N-Acetyl-selenomethionine. mdpi.commedchemexpress.com

Measurement of Oxidative Stress Markers (e.g., Carbonyl Groups, Advanced Oxidation Protein Products)

This compound's role in mitigating oxidative stress is investigated by measuring various biomarkers. Oxidative stress arises from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to detoxify these reactive products. nih.gov

One common marker of protein oxidation is the level of carbonyl groups. acs.org Another set of markers are advanced oxidation protein products (AOPPs), which are formed during oxidative stress and are considered markers of oxidant-mediated protein damage. The levels of these markers can be quantified in biological samples to assess the extent of oxidative damage.

Studies have explored the protective effects of N-acetylated amino acids, including this compound, against oxidative damage. For example, research has shown that this compound can reduce markers of liver damage and oxidative stress, such as malondialdehyde (MDA) levels, while increasing levels of antioxidants like glutathione (B108866) (GSH) and total thiols in animal models. wiley.com

In Vivo Animal Models in NALM Research

In vivo animal models are indispensable for understanding the complex physiological and metabolic effects of this compound (NALM). These models allow for controlled studies on its metabolism, bioavailability, and impact on various organ systems and production parameters, providing crucial data that informs its potential applications.

Rodent models, primarily rats and mice, have been instrumental in elucidating the fundamental metabolic fate and protective actions of this compound. These studies have established its nutritional value and explored its therapeutic potential.

Early research in growing rats focused on establishing the nutritional equivalence of NALM to L-methionine. When added to a sulfur amino acid-limited diet, NALM demonstrated a comparable ability to L-methionine in promoting weight gain and improving the protein efficiency ratio, indicating that it is an effective source of methionine. nih.gov Studies have shown that NALM is metabolically equivalent to free L-methionine, with both forms yielding similar amounts of carbon dioxide during metabolism in rat models. This confirmed that NALM can effectively replace dietary methionine. However, the D-isomer, N-acetyl-D-methionine, did not elicit a similar growth response, highlighting the stereospecificity of the metabolic pathways involved. nih.gov

The protective effects of NALM have been a significant area of investigation. In rat models of drug-induced hepatotoxicity, NALM has demonstrated significant protective effects. One study compared the hepatoprotective efficacy of N-Acetylcysteine (NAC), N-acetyl-methionine (NALM), and N-acetylglucosamine (NAG) against liver damage induced by therapeutic doses of paracetamol and phenacetin. nih.govwiley.com While NAC and NAG showed more pronounced improvements in biochemical markers and liver architecture, NALM also contributed to the amelioration of hepatic damage. nih.govwiley.com The protective mechanism is linked to NALM's role as a precursor to L-methionine, which is essential for the synthesis of the major endogenous antioxidant, glutathione (GSH). wiley.com Another study using albino rats showed that DL-methionine, a related compound, provided a hepatoprotective effect against diclofenac (B195802) sodium-induced liver injury. journalijar.com

Mouse models have been crucial for pharmacokinetic studies and for investigating NALM's role in neuroprotection and nephroprotection. Pharmacokinetic studies in male mice have been used to assess the bioavailability of NALM and compare it to other compounds. medchemexpress.com Research on mice overexpressing alpha-synuclein, a model for Parkinson's disease, has investigated the protective potential of N-acetyl-cysteine (NAC), a related compound, showing it can attenuate the loss of dopaminergic terminals. plos.org In studies of ochratoxin A-induced kidney damage in Sprague-Dawley rats, the methionine derivative S-adenosyl-L-methionine (SAMe) was shown to have a protective role against nephrotoxicity and immunotoxicity, with N-acetylcysteine being particularly effective against nephrotoxicity. nih.gov

Interactive Data Table: Research Findings in Rodent Models

| Model | Area of Research | Key Findings | Reference |

|---|---|---|---|

| Growing Rats | Metabolism & Nutritional Value | This compound showed equivalent growth response to L-methionine, confirming its efficacy as a methionine source. N-acetyl-D-methionine was ineffective. | nih.gov |

| Rats | Hepatoprotection | Demonstrated protective effects against paracetamol and phenacetin-induced liver damage by acting as a precursor for glutathione synthesis. | nih.govwiley.com |

| Male Mice | Pharmacokinetics | Utilized to study the in vivo pharmacokinetics and bioavailability of NALM. | medchemexpress.com |

| Sprague-Dawley Rats | Nephroprotection | A related methionine derivative, S-adenosyl-L-methionine (SAMe), showed protective effects against ochratoxin A-induced kidney toxicity. | nih.gov |

| C57BL/6J Mice | Metabolism & Behavior | A high-methionine diet for one week led to a significant accumulation of methionine in the cerebrospinal fluid and induced bipolar disorder-like behaviors. | mdpi.com |

In agricultural research, animal models are used to evaluate the efficacy of feed additives in enhancing production, improving product quality, and maintaining animal health. NALM has been studied in various livestock and aquaculture species for these purposes.